molecular formula C16H16N2O4 B3131041 N,N'-Ethylenedianthranilic Acid CAS No. 34827-82-2

N,N'-Ethylenedianthranilic Acid

Cat. No. B3131041
CAS RN: 34827-82-2
M. Wt: 300.31 g/mol
InChI Key: BMRDIJXIHSOUFN-UHFFFAOYSA-N
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Description

“N,N’-Ethylenedianthranilic Acid” is an organic compound with the molecular formula C16H16N2O4 . It is also known as EDTA and finds extensive usage in the field of scientific research and industry.


Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), 2 secondary amines (aromatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

While specific chemical reactions involving “N,N’-Ethylenedianthranilic Acid” are not detailed in the search results, anthranilic acid derivatives, which this compound is a part of, have been noted for their wide applications. They play a central role in managing several metabolic disorders and exhibit interesting antimicrobial, antiviral, and insecticidal properties .


Physical And Chemical Properties Analysis

“N,N’-Ethylenedianthranilic Acid” is a solid at 20 degrees Celsius . Its molecular weight is 300.31 g/mol .

Scientific Research Applications

Safety and Hazards

In case of inhalation, it is recommended to remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Medical advice or attention should be sought if the individual feels unwell .

Future Directions

Anthranilic acid derivatives, including “N,N’-Ethylenedianthranilic Acid”, present a privileged profile as pharmacophores for the rational development of pharmaceuticals. They are being studied for managing the pathophysiology and pathogenesis of various diseases . The transition metal complexes of anthranilic acid derivatives offer therapeutic applications in diabetes mellitus, and obesity by regulating the activity of α-glucosidase .

properties

IUPAC Name

2-[2-(2-carboxyanilino)ethylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(20)11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16(21)22/h1-8,17-18H,9-10H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRDIJXIHSOUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCNC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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